molecular formula C11H14N4O2 B15149638 ethyl (3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetate

ethyl (3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetate

Cat. No.: B15149638
M. Wt: 234.25 g/mol
InChI Key: BTUNLRNLVZXQKM-UHFFFAOYSA-N
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Description

Ethyl (3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetate is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that have significant biological and pharmacological activities. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetate typically involves the reaction of benzimidazole derivatives with ethyl acetate under specific conditions. One common method includes the use of ethanol as a solvent and piperidine as a catalyst, with the reaction carried out at temperatures ranging from 20°C to 40°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetate can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing groups, while reduction could produce a more saturated benzimidazole compound.

Scientific Research Applications

Ethyl (3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl (3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial properties may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its antitumor effects could be related to its ability to interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

This compound is unique due to its specific ethyl ester functional group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 2-(3-amino-2-iminobenzimidazol-1-yl)acetate

InChI

InChI=1S/C11H14N4O2/c1-2-17-10(16)7-14-8-5-3-4-6-9(8)15(13)11(14)12/h3-6,12H,2,7,13H2,1H3

InChI Key

BTUNLRNLVZXQKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N(C1=N)N

Origin of Product

United States

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